![molecular formula C16H17Cl2NO B1385348 3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline CAS No. 1040689-37-9](/img/structure/B1385348.png)
3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline
Overview
Description
3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline is a chemical compound with the molecular formula C16H17Cl2NO . It has an average mass of 310.218 Da and a monoisotopic mass of 309.068726 Da . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline consists of a benzene ring (aniline) substituted with two chlorine atoms and an N-[2-(2,6-dimethylphenoxy)-ethyl] group . The PubChem CID for this compound is 28308066 .Scientific Research Applications
1. Polymerization Catalysts
Research has shown the utility of 3,5-dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline derivatives in the field of polymerization. For instance, nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties, which include 3,5-dimethylphenyl phenyl, have been synthesized and their polymerization behavior investigated. These ligands and complexes are significant in olefin polymerization, offering insights into the structural characterization and polymerization properties of these materials (Schmid et al., 2001).
2. Spectroscopic Studies
The compound has been characterized by FT–IR and UV–Vis spectrum, demonstrating its potential for spectroscopic studies. The molecular geometry and electronic absorption spectra were analyzed using computational methods, showing the optimized structure's excellent agreement with X-ray crystal structure. This research contributes to a better understanding of the compound's spectroscopic properties (Ceylan et al., 2016).
3. Enzymatic Photometric Determination
The derivatives of 3,5-dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline have been used in enzymatic photometric determination of hydrogen peroxide. These compounds have been synthesized and assessed as water-soluble hydrogen donors, showcasing their application in photometric methods (Tamaoku et al., 1982).
4. Investigation of Reaction Selectivity
Studies have also focused on the reaction of aniline derivatives with other compounds, providing insights into the selectivity and mechanism of these reactions. For example, aniline's addition to 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salt and the factors affecting this reactivity have been explored, contributing to the understanding of secondary orbital interactions in key transition states (Tripathi et al., 2017).
5. Electrochemical Synthesis and Applications
The electrochemical synthesis of polymers based on aniline derivatives in aqueous solutions has been researched, highlighting the material's potential in various applications, including as counter electrodes in dye-sensitized solar cells. This study underscores the versatility of aniline derivatives in electrochemical applications (Shahhosseini et al., 2016).
properties
IUPAC Name |
3,5-dichloro-N-[2-(2,6-dimethylphenoxy)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-11-4-3-5-12(2)16(11)20-7-6-19-15-9-13(17)8-14(18)10-15/h3-5,8-10,19H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZLXDWBWSKYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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